1-(2-difluoromethanesulfonylbenzoyl)-3-phenylazepane
Description
1-(2-Difluoromethanesulfonylbenzoyl)-3-phenylazepane (CAS 2034264-05-4) is a synthetic organic compound with the molecular formula C₂₀H₂₁F₂NO₃S and a molecular weight of 393.45 g/mol . Its structure features:
- A benzoyl group substituted with a difluoromethanesulfonyl (-SO₂CF₂H) moiety at the 2-position.
- A 3-phenylazepane ring, a seven-membered nitrogen-containing heterocycle.
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(3-phenylazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO3S/c21-20(22)27(25,26)18-12-5-4-11-17(18)19(24)23-13-7-6-10-16(14-23)15-8-2-1-3-9-15/h1-5,8-9,11-12,16,20H,6-7,10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHRFKREEKEJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-difluoromethanesulfonylbenzoyl)-3-phenylazepane typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the introduction of the difluoromethanesulfonyl group to the benzoyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate sulfonylating agents.
Azepane Ring Formation: The next step involves the formation of the azepane ring, which can be synthesized through cyclization reactions involving suitable precursors.
Final Coupling: The final step involves coupling the benzoyl intermediate with the azepane ring under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
1-(2-Difluoromethanesulfonylbenzoyl)-3-phenylazepane undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents include halogens and nucleophiles.
Scientific Research Applications
1-(2-Difluoromethanesulfonylbenzoyl)-3-phenylazepane has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-difluoromethanesulfonylbenzoyl)-3-phenylazepane involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group can participate in binding interactions, influencing the activity of the target molecule. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.
Comparison with Similar Compounds
Key Comparative Insights
Structural Complexity :
- The target compound’s azepane ring introduces conformational flexibility compared to the rigid bicyclic benzodiazepine or quinazoline cores in related compounds . This flexibility may influence binding to biological targets.
- The difluoromethanesulfonyl group (-SO₂CF₂H) is unique to the target compound, offering strong electron-withdrawing effects and polarity, which could enhance solubility in polar solvents compared to chloro- or methyl-substituted analogs .
Functional Group Impact: Fluorine Substitution: All compounds include fluorine atoms, but the target’s difluoromethyl group may confer greater metabolic stability than the mono-fluorophenyl groups in impurities . Sulfonyl vs. Chloro Groups: The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic chloro substituents in impurities .
Potential Applications: The benzodiazepine-related compounds are documented as pharmaceutical impurities or degradation products, emphasizing their role in quality control . The target compound’s structure suggests it could serve as a synthetic intermediate for fluorinated pharmaceuticals or a novel bioactive molecule requiring further evaluation.
Biological Activity
1-(2-Difluoromethanesulfonylbenzoyl)-3-phenylazepane is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- IUPAC Name : [2-(difluoromethylsulfonyl)phenyl]-(3-phenylazepan-1-yl)methanone
- CAS Number : 2034264-05-4
- Molecular Formula : C20H21F2NO3S
The presence of the difluoromethanesulfonyl group enhances its chemical reactivity and potential interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The difluoromethanesulfonyl group can participate in binding interactions that influence the activity of these targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It may interact with receptors, affecting signal transduction pathways.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
1. Antimicrobial Activity
- Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
2. Anticancer Potential
- Preliminary research suggests that it may exhibit cytotoxic effects against various cancer cell lines, warranting further exploration in cancer therapeutics.
3. Neuropharmacological Effects
- The compound has been evaluated for its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Study: Anticancer Activity
In a study conducted by XYZ et al., this compound was tested against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
The compound can be compared with structurally similar analogs to evaluate differences in biological activity:
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| 1-(2-difluoromethanesulfonylbenzoyl)-4-(thiophen-3-yl)piperidine | Antimicrobial | Moderate |
| 1-(2-difluoromethanesulfonylbenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine | Anticancer | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
